![molecular formula C16H14ClN3O3S B6500337 N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851980-15-9](/img/structure/B6500337.png)
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid. The resulting benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate .Molecular Structure Analysis
The SMILES string representation of “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
This compound has been evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Ulcerogenic and Lipid Peroxidation Activities
The compound has also been evaluated for its ulcerogenic and lipid peroxidation activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Antibacterial Activity
Benzothiazole-containing analogues of this compound have shown potent antibacterial activity . Among the studied compounds, some showed the highest antimicrobial activity against Staphylococcus aureus, being also more active than the standard, with MIC values of 8 µg/mL versus 16 µg/mL of the standard . Moreover, some compounds were much more active than the standard against Enterococcus faecalis, a Gram-positive bacterium that is, unfortunately, strongly responsible for nosocomial infections .
Antimicrobial Agent in Personal Care Products
Triclocarban (TCC) is a polychlorinated, aromatic, antimicrobial agent commercially used since the 1950s in personal care products for the prevention of spoilage and infections . Humans are frequently exposed to TCC due to its widespread use, leading to its substantial release into the aquatic environment .
Synthesis of Azo Dyes
A series of dispersed antipyrine moiety based azo dye molecules were synthesized by diazotization of various benzothiazole derivatives . At the end of the reaction, six azo dyes were obtained .
Antitumor Properties
The class of diarylureas, to which this compound belongs, is commonly known for their antitumor properties . It has been recently proposed for a repositioning to antimicrobial and/or for the treatment of COVID-19 .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it can be inferred that n’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may inhibit the action of cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators, thereby alleviating inflammation and pain .
Result of Action
Based on the action of similar compounds, it can be inferred that n’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may have significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNPGVXWQOULFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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